Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Overview

Description

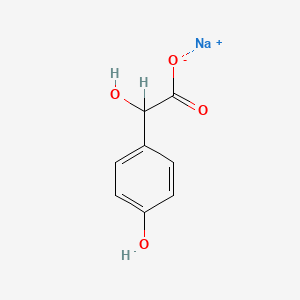

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS No. 69322-01-6) is a sodium salt derived from the mandelic acid family. Its structure features a hydroxyl group at the α-carbon and a 4-hydroxyphenyl substituent (Figure 1). Its synthesis typically involves saponification of ester precursors (e.g., methyl or ethyl esters) followed by neutralization with sodium hydroxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate can be synthesized through the neutralization of 4-hydroxyphenylglycolic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxyphenylglycolic acid in water, followed by the gradual addition of sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale neutralization processes, where precise control of reaction conditions such as temperature, pH, and concentration is maintained to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

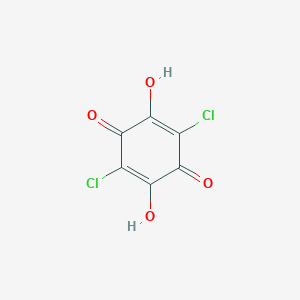

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenolic compounds.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related conditions.

Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products due to its stabilizing properties.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with biological molecules through its hydroxyl groups. These interactions can lead to the scavenging of free radicals, thereby exhibiting antioxidant properties. The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives

Ethyl 2-Hydroxy-2-(4-Hydroxyphenyl)Acetate (CAS 68758-68-9)

- Structure : Ethyl ester of the parent acid.

- Molecular Formula : C₁₀H₁₂O₄ vs. C₈H₇O₄Na for the sodium salt.

- Properties : Lower water solubility due to the lipophilic ethyl group. Used as an intermediate in organic synthesis .

- Synthesis: Prepared via esterification of 4-hydroxymandelic acid with ethanol or alkylation of methyl esters with ethyl iodide .

Methyl 2-Hydroxy-2-(4-Hydroxyphenyl)Acetate (Compound 2c)

- Yield : Synthesized in 83% yield using methyl iodide and sodium carbonate in DMF .

- Applications : Precursor for sodium salt preparation; less stable in aqueous environments compared to the sodium form.

Key Differences :

- Solubility : Sodium salt > Methyl ester > Ethyl ester (due to ionic nature of sodium).

- Bioavailability : Sodium salts are preferred for drug formulations due to enhanced dissolution in physiological conditions.

Stereoisomers

(S)-4-Hydroxymandelate (CAS 1198-84-1)

- Configuration : (2S)-stereochemistry at the α-carbon.

- Molecular Mass : 167.03498 g/mol (vs. ~190.11 g/mol for sodium salt) .

- Activity : Stereochemistry influences binding to enzymes like PTP1B; the (S)-isomer may exhibit higher inhibitory potency .

(R)-4-Hydroxymandelate

- Differences : Lower activity in PTP1B inhibition compared to the (S)-form, highlighting the role of chirality in biological interactions .

Substituted Phenyl Analogues

2-Hydroxy-2-(4-Methoxyphenyl)Acetic Acid (CAS 10502-44-0)

- Substituent : Methoxy (-OCH₃) instead of hydroxyl (-OH) at the para position.

- Impact : Reduced polarity and hydrogen-bonding capacity, leading to lower solubility and altered pharmacokinetics .

4-Hydroxyphenethyl-2-(4-Hydroxyphenyl)Acetate (Compound 3)

- Structure : Features a phenethyl group linked to the acetate moiety.

- Source: Isolated from Cynomorium species, demonstrating structural diversity in natural products .

- Activity : Antimicrobial properties reported, though less potent than sodium salts in enzyme inhibition .

Pharmaceutical Salts

Ethyl-2-[...]Acetate Hydrochloride

- Example: Ethyl-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride.

- Role : Salt forms improve stability and bioavailability. However, sodium salts are often preferred over hydrochlorides for reduced acidity and better tolerability .

Biological Activity

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, commonly known as sodium gentisate, is a sodium salt derived from 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of sodium gentisate, supported by research findings, case studies, and data tables.

- Molecular Formula : C₈H₉NaO₃

- Molecular Weight : Approximately 190.13 g/mol

- Structure : The compound features two hydroxyl groups which contribute to its biological activities.

Sodium gentisate exhibits its biological effects primarily through the following mechanisms:

- Antioxidant Activity : The hydroxyl groups in the compound enable it to scavenge free radicals, thereby mitigating oxidative stress.

- Enzyme Modulation : It can interact with various enzymes, potentially inhibiting those involved in inflammatory pathways and oxidative stress.

- Antimicrobial Properties : Research indicates that sodium gentisate may possess antimicrobial effects, making it a candidate for therapeutic applications against infections.

Biological Activities

The following sections detail specific biological activities associated with sodium gentisate.

Antioxidant Activity

Sodium gentisate has been shown to exhibit significant antioxidant properties. Studies indicate that it can effectively reduce oxidative damage in cellular models. The compound's ability to scavenge reactive oxygen species (ROS) is attributed to its phenolic structure:

| Study | Concentration Tested | Observed Effect |

|---|---|---|

| 10 µM | Significant reduction in ROS levels | |

| 50 µM | Enhanced cell viability under oxidative stress conditions |

Anti-inflammatory Effects

Research has demonstrated that sodium gentisate can modulate inflammatory responses. It has been tested in various models to assess its potential as an anti-inflammatory agent:

| Study | Model Used | Effect Observed |

|---|---|---|

| Carrageenan-induced edema | Reduced paw edema by 40% at 10 mM | |

| LPS-stimulated macrophages | Decreased TNF-α production by 30% |

Antimicrobial Properties

Sodium gentisate has also been investigated for its antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

Case Studies

- In Vivo Anti-inflammatory Study : A study conducted on rats demonstrated that sodium gentisate significantly inhibited inflammation induced by carrageenan, showcasing its potential as an anti-inflammatory therapeutic agent .

- Cell Culture Studies : In vitro studies using human cell lines have shown that sodium gentisate can reduce oxidative stress markers and improve cell survival rates under conditions mimicking oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, and how can reaction conditions be optimized?

- The compound can be synthesized via condensation reactions using sodium acetate as a buffer to control pH, as demonstrated in thiazolidinone syntheses . Key parameters include refluxing in a DMF-acetic acid mixture (e.g., 2 h at 100°C) and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of thiosemicarbazide and chloroacetic acid). Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and purity.

Q. How can the purity of this compound be assessed using chromatographic methods?

- Reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective. A 65:35 methanol-to-buffer ratio, paired with sodium 1-octanesulfonate as an ion-pairing agent, enhances separation of polar impurities . System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure method robustness.

Q. What safety protocols are critical when handling this compound in the lab?

- Follow SDS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and store waste separately for professional disposal . In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water .

Q. Which spectroscopic techniques are suitable for structural confirmation of this compound?

- H NMR (to identify aromatic protons and hydroxyl groups) and FT-IR (for -OH and carbonyl stretches) are standard. For stereochemical analysis, circular dichroism (CD) or chiral HPLC can distinguish enantiomers like (S)-4-Hydroxymandelate .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic properties of this compound?

- Graph set analysis (as per Etter’s rules) can map intermolecular interactions. The hydroxyl and carboxylate groups likely form motifs, stabilizing the crystal lattice. SHELXL refinement (with anisotropic displacement parameters) is recommended for resolving disorder in hydrogen-bonded networks .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR peaks or HPLC retention shifts)?

- For NMR discrepancies, variable-temperature experiments or 2D-COSY can identify dynamic processes (e.g., tautomerism). In HPLC, check buffer degradation (e.g., sodium acetate hydrolysis) or column aging. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can reaction yields be improved in stereoselective syntheses of this compound?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to enhance enantiomeric excess. Monitor reaction progress via chiral GC or HPLC to optimize catalyst loading and solvent polarity .

Q. What in vitro models are appropriate for studying the anti-inflammatory activity of this compound?

- Murine macrophage (RAW 264.7) assays with LPS-induced TNF-α/IL-6 secretion are standard. Dose-response curves (1–100 µM) and Western blotting for NF-κB pathway markers can elucidate mechanisms. Compare with 4-Hydroxyphenylacetic acid derivatives, which show anti-adipogenic effects in 3T3-L1 cells .

Q. Methodological Notes

- Crystallography : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Twin refinement may be needed for high-symmetry space groups .

- Stereochemical Analysis : Employ Mosher’s method or X-ray crystallography to assign absolute configuration .

- Biological Assays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate via siRNA knockdown of target genes .

Properties

IUPAC Name |

sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQVZCCKGRTPLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69322-01-6, 70013-61-5, 73779-35-8 | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069322016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070013615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-4-hydroxyphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073779358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium (±)-4-hydroxyphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.